2-Ethyl-6-methylphenol

Agrochemical synthesis Strobilurin fungicide Pesticide intermediate

2-Ethyl-6-methylphenol (syn. 6-Ethyl-o-cresol) is an ortho-alkylated phenolic compound characterized by an ethyl substituent at the 2-position and a methyl substituent at the 6-position on the aromatic ring.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 1687-64-5
Cat. No. B167550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methylphenol
CAS1687-64-5
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1O)C
InChIInChI=1S/C9H12O/c1-3-8-6-4-5-7(2)9(8)10/h4-6,10H,3H2,1-2H3
InChIKeyCIRRFAQIWQFQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methylphenol (CAS 1687-64-5) Chemical Classification and Procurement-Relevant Profile


2-Ethyl-6-methylphenol (syn. 6-Ethyl-o-cresol) is an ortho-alkylated phenolic compound characterized by an ethyl substituent at the 2-position and a methyl substituent at the 6-position on the aromatic ring . This C9H12O alkylphenol exhibits both insecticidal and bactericidal activities, and has been identified as a component of the biologically active neutral subfraction of cigarette smoke condensate [1]. The compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis, with demonstrated utility in the preparation of strobilurin fungicide derivatives [2].

Why Generic Alkylphenol Substitution Fails: The 2-Ethyl-6-methylphenol Differentiation Rationale


Ortho-alkylated phenols are not a homogeneous class with interchangeable performance characteristics. Systematic investigation of o-alkyl substituent effects has demonstrated that the nature of the ortho substituent fundamentally alters antioxidant mechanism and regeneration capacity: methyl, ethyl, and isopropyl substituents confer entirely different activity profiles compared to tert-butyl-substituted analogs [1]. Specifically, ortho-alkyl groups possessing α-hydrogens (methyl, ethyl, isopropyl) can stabilize phenoxy radicals and transfer hydrogen to regenerate the active phenol, whereas tert-butyl groups lack this capability [1]. Furthermore, 2-ethyl-6-methylphenol occupies a distinct structural niche—the 2-ethyl,6-methyl ortho-substitution pattern—that differentiates it from both mono-substituted ortho-cresols and di-substituted analogs such as 2,6-dimethylphenol or 2-tert-butyl-6-methylphenol. This specific substitution architecture determines its utility as a synthetic intermediate in patented agrochemical routes, where alternative ortho-alkylphenols cannot serve as direct replacements without altering reaction pathways [2].

2-Ethyl-6-methylphenol (CAS 1687-64-5): Quantitative Differentiation Evidence Against Comparator Compounds


Synthetic Intermediate Utility: Pyraoxystrobin Fungicide Precursor Versus Non-Applicable Ortho-Cresol Analogs

2-Ethyl-6-methylphenol serves as a key starting material in the patented synthesis route for pyraoxystrobin, a strobilurin-class fungicide [1]. The compound's specific 2-ethyl,6-methyl substitution pattern is required for subsequent etherification with methyl 2-(2'-bromomethylphenyl)-2-methoxyiminoacetate to yield (E)-2-[2-((2-ethyl-6-methylphenoxy)methyl)phenyl]-2-(methoxyimino)-N-methylacetamide [1]. This specific substitution architecture is not available from alternative ortho-cresol derivatives such as 2-methylphenol (o-cresol), 2,6-dimethylphenol, or 4-chloro-2-methylphenol, which lack the requisite 2-ethyl group for this synthetic transformation [2].

Agrochemical synthesis Strobilurin fungicide Pesticide intermediate Ortho-alkylphenol

Antioxidant Mechanism Differentiation: α-Hydrogen-Donating Ethyl Substituent Versus Non-Donating tert-Butyl Analogs

Systematic investigation of o-alkyl substituent effects on phenolic antioxidant activity reveals that ortho-substituents bearing α-hydrogens (methyl, ethyl, isopropyl) confer a fundamentally different antioxidant mechanism compared to tert-butyl substituents [1]. Phenols with o-ethyl substituents can stabilize phenoxy radicals and transfer a hydrogen atom from the α-position to regenerate the active phenol, thereby enhancing overall antioxidant efficacy. In contrast, phenols with o-tert-butyl groups lack α-hydrogens and cannot participate in this hydrogen-transfer regeneration pathway [1]. Quantitative comparison shows that 2,6-diisopropyl-4-methylphenol achieves equivalent antioxidant effect to BHT (2,6-di-tert-butyl-4-methylphenol) at approximately half the molar loading, demonstrating the superior efficacy of α-hydrogen-bearing alkyl substituents [1]. By class-level inference, 2-ethyl-6-methylphenol is expected to exhibit this α-hydrogen-mediated regeneration activity, unlike tert-butyl-substituted ortho-alkylphenols such as 2-tert-butyl-6-methylphenol.

Phenolic antioxidant Radical scavenging Structure-activity relationship Polymer stabilization

Thermal Degradation Stability: Ethyl-Substituted Phenol Versus tert-Butyl-Substituted Phenol at Elevated Temperatures

Comparative thermal degradation studies of alkylated phenols demonstrate that methyl-substituted phenols exhibit substantially greater thermal stability than tert-butyl-substituted phenols at temperatures between 350°C and 450°C in both nitrogen and air atmospheres [1]. The thermal degradation of tert-butylphenols is governed by reactions involving the tert-butyl group, including intramolecular interactions between the tert-butyl group and the phenolic hydroxyl [1]. By class-level inference, 2-ethyl-6-methylphenol, bearing ethyl and methyl substituents rather than tert-butyl groups, is expected to demonstrate superior thermal stability at elevated temperatures compared to ortho-tert-butylphenol analogs such as 2-tert-butyl-6-methylphenol. This distinction is critical for applications involving high-temperature polymer processing, melt extrusion, or thermal curing operations.

Thermal stability High-temperature processing Polymer additive Degradation kinetics

Insecticidal and Fungicidal Dual Activity: Documented Bioactivity Versus Structurally Distinct Alkylphenols

2-Ethyl-6-methylphenol has been experimentally documented to exhibit both insecticidal and fungicidal activities following its isolation and characterization from the biologically active neutral subfraction of cigarette smoke condensate [1]. The compound was identified among alkylphenols and arylnitriles that contribute to the biocidal properties of this complex mixture [1]. While specific MIC values or LD50 data against defined insect/fungal species were not identified in the available literature, the documented dual insecticidal-fungicidal activity distinguishes this compound from structurally related alkylphenols that may exhibit only antibacterial or only antioxidant properties. This dual-activity profile supports the compound's utility as a bioactive scaffold in agrochemical research and as a reference standard in natural product-derived biocidal studies.

Insecticidal activity Fungicidal activity Biocidal alkylphenol Cigarette smoke condensate

2-Ethyl-6-methylphenol (CAS 1687-64-5): Evidence-Supported Research and Industrial Application Scenarios


Agrochemical Intermediate Synthesis: Strobilurin Fungicide Manufacturing Route

2-Ethyl-6-methylphenol serves as a key phenolic coupling partner in the patented synthesis of pyraoxystrobin, a strobilurin-class fungicide. The compound's specific 2-ethyl,6-methyl substitution pattern enables etherification with methyl 2-(2'-bromomethylphenyl)-2-methoxyiminoacetate to yield the target fungicide precursor [1]. Alternative ortho-alkylphenols (e.g., o-cresol, 2,6-dimethylphenol) cannot substitute in this route due to mismatched substitution architecture [2]. This application scenario is supported by peer-reviewed synthetic methodology documentation [1].

Polymer Antioxidant Formulation Requiring Thermal Processing Above 350°C

For polymer antioxidant applications involving high-temperature melt processing (e.g., engineering plastics extrusion, high-temperature curing systems), 2-ethyl-6-methylphenol offers thermal stability advantages based on class-level evidence that methyl/ethyl-substituted phenols are substantially more stable than tert-butyl-substituted phenols at 350-450°C [1]. The α-hydrogen-bearing ethyl substituent additionally provides a phenoxy radical regeneration mechanism not available with tert-butyl-substituted antioxidant analogs [2]. These combined attributes—high thermal stability plus regenerable antioxidant activity—position 2-ethyl-6-methylphenol favorably for demanding polymer stabilization applications.

Bioactive Alkylphenol Research: Natural Product-Derived Biocidal Scaffold Studies

As a characterized alkylphenol isolated from the biologically active neutral subfraction of cigarette smoke condensate with documented insecticidal and fungicidal activities [1], 2-ethyl-6-methylphenol serves as a reference compound in research investigating naturally-derived biocidal alkylphenols. The compound's dual insecticidal-fungicidal activity profile supports its use as a bioactive scaffold in agrochemical lead discovery and as an analytical standard for characterizing alkylphenol constituents in complex biological matrices [1].

Pharmaceutical Intermediate and Drug Synthesis Research

2-Ethyl-6-methylphenol is documented as a pharmaceutical intermediate [1]. The compound's ortho-alkylated phenol structure provides a versatile building block for medicinal chemistry applications requiring specific alkyl substitution patterns. The compound is commercially available from multiple vendors with purity specifications ranging from ≥95% to ≥99% (GC), supporting its use in both academic research and industrial process development settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-6-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.